molecular formula C23H20N4O3 B2600720 (E)-1-(3-(3-methoxybenzyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-phenylurea CAS No. 941895-44-9

(E)-1-(3-(3-methoxybenzyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-phenylurea

Cat. No.: B2600720
CAS No.: 941895-44-9
M. Wt: 400.438
InChI Key: NDAZQWARPADFLJ-YYADALCUSA-N
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Description

(E)-1-(3-(3-methoxybenzyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-phenylurea is a useful research compound. Its molecular formula is C23H20N4O3 and its molecular weight is 400.438. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Applications

A study by Saravanan et al. (2015) synthesized a series of 1-(substitutedbenzylidene)-4-(4-(2-(methyl/phenyl)-4-oxoquinazolin-3(4H)-yl)phenyl)semicarbazide derivatives to develop potential antimicrobials. These compounds were characterized and tested in vitro against human pathogenic microorganisms, showing activity against the entire strain of microorganisms examined. The relationship between functional group variation and biological activity was discussed, identifying compound 5j as very active compared to others subjected to antimicrobial assay (Saravanan, Alagarsamy, & Prakash, 2015).

Herbicidal Activities

Luo et al. (2008) designed and synthesized novel triazolinone derivatives with cyclic imide, phenylurea, and (E)-methyl 2-methoxyimino-2- o-tolylacetate pharmacophores. The bioassay results indicated that cyclic imide-type triazolinones displayed much better herbicidal activities than phenylurea-type triazolinones. Compound 3, in particular, showed promising herbicidal activity comparable with the commercial product sulfentrazone, suggesting its potential as a postemergent herbicide for controlling broadleaf weeds in rice fields (Luo, Jiang, Wang, Chen, & Yang, 2008).

Corrosion Inhibition

Khan et al. (2017) investigated the inhibitory effect of Schiff bases derived from quinazoline on the corrosion of mild steel in hydrochloric acid. These compounds showed significant inhibition efficiency, acting as mixed-type inhibitors. The study revealed that the inhibitive mechanism was primarily due to adsorption on the mild steel surface, following Langmuir adsorption isotherm, and highlighted the potential of these compounds in corrosion inhibition applications (Khan et al., 2017).

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (E)-1-(3-(3-methoxybenzyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-phenylurea involves the condensation of 3-(3-methoxybenzyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-one with phenyl isocyanate, followed by the addition of (E)-1-(3-aminophenyl)urea. The reaction is carried out under reflux conditions in a suitable solvent.", "Starting Materials": [ "3-(3-methoxybenzyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-one", "Phenyl isocyanate", "(E)-1-(3-aminophenyl)urea", "Suitable solvent" ], "Reaction": [ "Step 1: To a stirred solution of 3-(3-methoxybenzyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-one in a suitable solvent, add phenyl isocyanate dropwise under reflux conditions.", "Step 2: Continue stirring the reaction mixture for a suitable time until the reaction is complete.", "Step 3: Cool the reaction mixture to room temperature and add (E)-1-(3-aminophenyl)urea.", "Step 4: Stir the reaction mixture at room temperature until the product is formed.", "Step 5: Isolate the product by filtration and wash with a suitable solvent.", "Step 6: Dry the product under vacuum to obtain (E)-1-(3-(3-methoxybenzyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-phenylurea." ] }

CAS No.

941895-44-9

Molecular Formula

C23H20N4O3

Molecular Weight

400.438

IUPAC Name

1-[3-[(3-methoxyphenyl)methyl]-2-oxoquinazolin-4-yl]-3-phenylurea

InChI

InChI=1S/C23H20N4O3/c1-30-18-11-7-8-16(14-18)15-27-21(19-12-5-6-13-20(19)25-23(27)29)26-22(28)24-17-9-3-2-4-10-17/h2-14H,15H2,1H3,(H2,24,26,28)

InChI Key

NDAZQWARPADFLJ-YYADALCUSA-N

SMILES

COC1=CC=CC(=C1)CN2C(=C3C=CC=CC3=NC2=O)NC(=O)NC4=CC=CC=C4

solubility

not available

Origin of Product

United States

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